2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Overview
Description
The compound “2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a methoxybenzyl group, an imidazole ring, a thioether linkage, and a phenylacetamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, including the formation of the imidazole ring, the introduction of the methoxybenzyl group, and the formation of the thioether and phenylacetamide linkages .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts. The methoxybenzyl group and the phenylacetamide moiety are likely to contribute significant steric bulk, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the thioether linkage, and the phenylacetamide moiety. The imidazole ring is a heterocycle that can participate in a variety of reactions . The thioether linkage can also be involved in various reactions, particularly oxidation and reduction processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with various targets like tyrosinase , alpha1-adrenergic receptors , and other cellular proteins .
Mode of Action
For instance, some benzimidazole derivatives act as inhibitors of tyrosinase, a key enzyme in melanogenesis . They bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .
Biochemical Pathways
If we consider its potential role as a tyrosinase inhibitor, it could impact the melanogenesis pathway . By inhibiting tyrosinase, it could prevent the conversion of tyrosine to melanin, thereby affecting skin pigmentation.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles, with good absorption and bioavailability
Result of Action
If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation
Future Directions
properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-15(17)13-22-12-11-20-19(22)25-14-18(23)21-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWBJGSXEBRPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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